(3,4-Diethoxyphenyl)-(4-methylpiperidin-1-yl)methanethione
Overview
Description
(3,4-Diethoxyphenyl)-(4-methylpiperidin-1-yl)methanethione is an organic compound that belongs to the class of thioethers It is characterized by the presence of a phenyl ring substituted with two ethoxy groups at the 3 and 4 positions, and a piperidine ring substituted with a methyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Diethoxyphenyl)-(4-methylpiperidin-1-yl)methanethione typically involves the following steps:
Formation of the Phenyl Intermediate: The starting material, 3,4-diethoxybenzaldehyde, is reacted with a suitable thiol reagent, such as thiourea, under acidic conditions to form the corresponding thioether intermediate.
Formation of the Piperidine Intermediate: Separately, 4-methylpiperidine is synthesized through the alkylation of piperidine with methyl iodide.
Coupling Reaction: The phenyl thioether intermediate is then coupled with the 4-methylpiperidine intermediate under basic conditions, typically using a base such as sodium hydride, to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The thioether group in this compound can undergo oxidation to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The ethoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3,4-Diethoxyphenyl)-(4-methylpiperidin-1-yl)methanethione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (3,4-Diethoxyphenyl)-(4-methylpiperidin-1-yl)methanethione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(3,4-Dimethoxyphenyl)-(4-methylpiperidin-1-yl)methanethione: Similar structure but with methoxy groups instead of ethoxy groups.
(3,4-Diethoxyphenyl)-(4-ethylpiperidin-1-yl)methanethione: Similar structure but with an ethyl group on the piperidine ring instead of a methyl group.
Uniqueness: (3,4-Diethoxyphenyl)-(4-methylpiperidin-1-yl)methanethione is unique due to the specific combination of ethoxy groups on the phenyl ring and the methyl group on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(3,4-diethoxyphenyl)-(4-methylpiperidin-1-yl)methanethione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2S/c1-4-19-15-7-6-14(12-16(15)20-5-2)17(21)18-10-8-13(3)9-11-18/h6-7,12-13H,4-5,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKMBGBSBSUJDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=S)N2CCC(CC2)C)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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